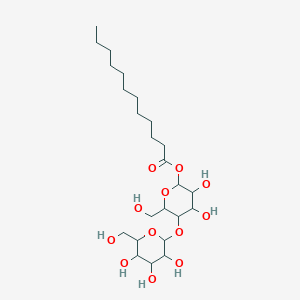
Iodocubane
Übersicht
Beschreibung
Iodocubane is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The introduction of iodine atoms into the cubane framework results in this compound, which is known for its unique chemical properties and reactivity. The cubane structure itself is notable for its high strain energy and rigidity, making this compound an interesting compound for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodocubane can be synthesized through several methods. One common approach involves the iodination of cubane derivatives. For example, methyl-4-iodocubane-1-carboxylate and 1,4-dithis compound can be prepared by reacting cubane derivatives with iodine in the presence of suitable catalysts and solvents . Another method involves the iodine-metal exchange reaction using lithium organozincates .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as halogenation and metal exchange reactions. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Iodocubane undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound can participate in photoinduced nucleophilic substitution reactions with arylthiolate and diphenylphosphanide ions.
Cross-Coupling Reactions: this compound derivatives can be used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as arylthiolate and diphenylphosphanide ions are used under irradiation in solvents like liquid ammonia and dimethylsulphoxide.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Thioaryl- and Diphenylphosphoryl-Cubane Derivatives: These are formed from nucleophilic substitution reactions.
Coupled Products: Various coupled products can be obtained from cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Iodocubane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of iodocubane in chemical reactions often involves electron transfer processes. For example, in photoinduced nucleophilic substitution reactions, the excited state of the nucleophile transfers an electron to the this compound substrate, leading to the formation of radical intermediates and subsequent product formation . The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Vergleich Mit ähnlichen Verbindungen
Bromocubane: Another halogenated cubane derivative, bromocubane, shares similar reactivity but differs in the halogen atom involved.
Chlorocubane: Similar to iodocubane, chlorocubane is another halogenated cubane with distinct reactivity due to the presence of chlorine.
Uniqueness of this compound: this compound is unique due to the presence of iodine, which imparts specific reactivity and properties. The larger atomic size and lower electronegativity of iodine compared to other halogens result in different reaction pathways and products. This makes this compound a valuable compound for exploring new chemical transformations and applications .
Eigenschaften
IUPAC Name |
1-iodocubane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYQFBOPZRDWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225709 | |
| Record name | Iodocubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74725-77-2 | |
| Record name | Iodocubane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074725772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodocubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


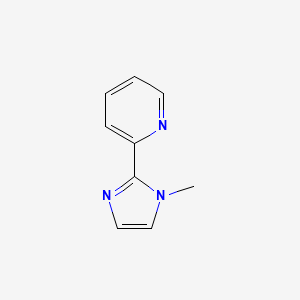
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
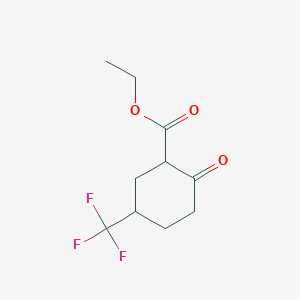
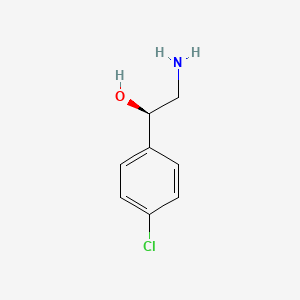
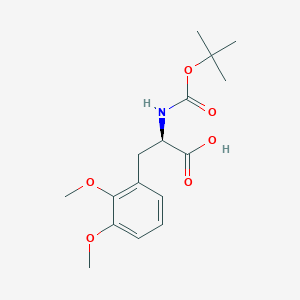
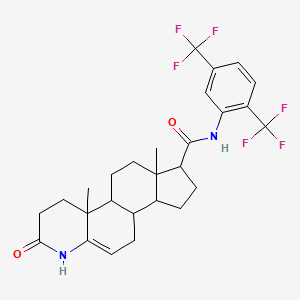
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
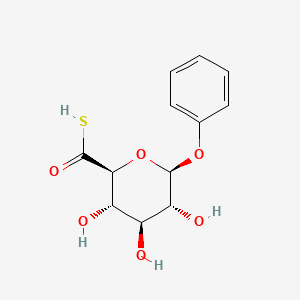
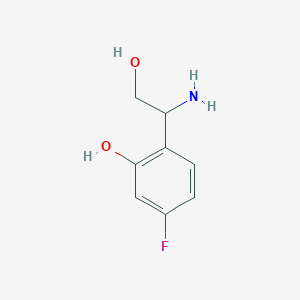
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
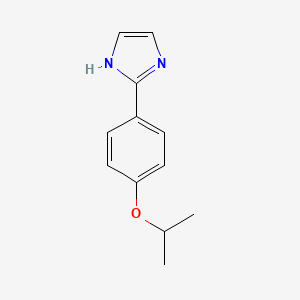
![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)
![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
